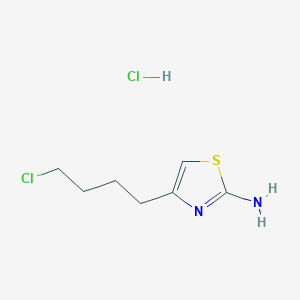

4-(4-Chlorobutyl)-1,3-thiazol-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

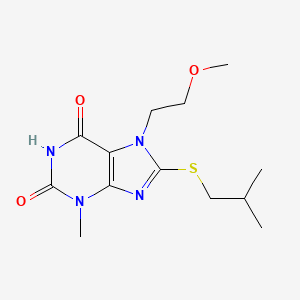

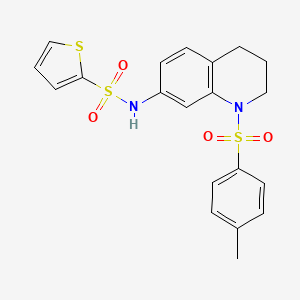

The compound “4-(4-Chlorobutyl)-1,3-thiazol-2-amine;hydrochloride” is a complex organic molecule. It likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), an amine group (-NH2), a chlorobutyl group (a four-carbon chain with a chlorine atom), and a hydrochloride group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, amine group, and chlorobutyl group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the amine group could make it a potential nucleophile, while the chlorobutyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .Aplicaciones Científicas De Investigación

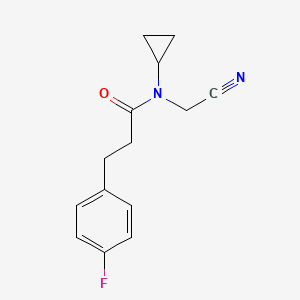

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds similar to "4-(4-Chlorobutyl)-1,3-thiazol-2-amine; hydrochloride," have been studied for their corrosion inhibition performances on metal surfaces. Quantum chemical parameters and molecular dynamics simulations have been used to predict these compounds' effectiveness in protecting metals like iron from corrosion, suggesting their potential application in extending the lifespan of metal structures and components in various industrial settings (Kaya et al., 2016).

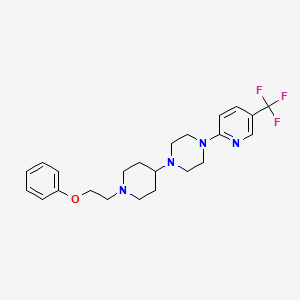

Drug Synthesis and Biological Activities

Thiazole derivatives play a crucial role in pharmaceutical chemistry, with applications ranging from the synthesis of antiischemic drugs to acting as building blocks for more complex medicinal compounds. For instance, reactions of certain thiazole derivatives lead to products structurally related to known antiischemic drugs, highlighting their importance in developing new therapeutic agents (Volovenko et al., 2001).

Nanotechnology and Material Science

Thiazole derivatives, including those structurally related to "4-(4-Chlorobutyl)-1,3-thiazol-2-amine; hydrochloride," have been explored for their potential in nanotechnology and material science. For example, gold nanoparticles stabilized with β-cyclodextrin-thiazole complexes have been developed for drug transport, showcasing the role of thiazole derivatives in creating novel drug delivery systems that improve solubility and stability of therapeutic compounds (Asela et al., 2017).

Antimicrobial and Antifungal Applications

Novel thiazole derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their potential as leads for developing new antibacterial and antifungal agents. These compounds have been tested against various pathogens, with some showing excellent efficacy, thus contributing to the ongoing search for new antimicrobial drugs (Narayana et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

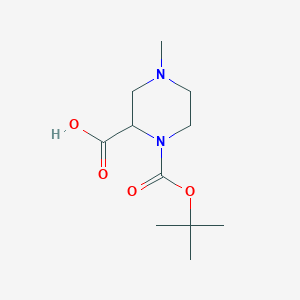

IUPAC Name |

4-(4-chlorobutyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2S.ClH/c8-4-2-1-3-6-5-11-7(9)10-6;/h5H,1-4H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRHMFMHGWJBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)